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Compound of Interest

Compound Name: 6-Bromo-2-chloro-3-methylphenol

Cat. No.: B596084

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic characteristics of 6-
Bromo-2-chloro-3-methylphenol with related compounds. Due to the limited availability of
published experimental spectra for 6-Bromo-2-chloro-3-methylphenol, this guide combines
experimental data for a structurally related analogue, 3-methylphenol, with predicted
spectroscopic data for the target compound and its closer analogues. This approach allows for
a thorough, albeit partially theoretical, validation of the proposed structure.

Spectroscopic Data Comparison

The following tables summarize the experimental spectroscopic data for 3-methylphenol and
the predicted data for 6-Bromo-2-chloro-3-methylphenol and its halogenated analogues.
Predictions are based on established principles of NMR, IR, and mass spectrometry, including
substituent effects on chemical shifts, vibrational frequencies, and fragmentation patterns.

Table 1: 1H NMR Data (Predicted for Halogenated Phenols, Experimental for 3-Methylphenol)

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b596084?utm_src=pdf-interest
https://www.benchchem.com/product/b596084?utm_src=pdf-body
https://www.benchchem.com/product/b596084?utm_src=pdf-body
https://www.benchchem.com/product/b596084?utm_src=pdf-body
https://www.benchchem.com/product/b596084?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b596084?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Validation & Comparative
Check Availability & Pricing

BENGHE

0 (ppm) - Aromatic

Compound ar 0 (ppm) - CH3 o (ppm) - OH
6-Bromo-2-chloro-3- ~7.3 (d, 1H), ~6.9 (d,

~2.4 (s, 3H) ~5.5-6.0 (s, 1H)
methylphenol 1H)
2-Chloro-3- ~7.1(t, 1H), ~6.8 (d,

~2.3 (s, 3H) ~5.0-5.5 (s, 1H)
methylphenol 1H), ~6.7 (d, 1H)
4-Bromo-2-chloro-3- ~7.4 (s, 1H), ~7.0 (s,

~2.5 (s, 3H) ~5.7-6.2 (s, 1H)
methylphenol 1H)
3-Methylphenol 7.10 (t, 1H), 6.75-6.65

2.29 (s, 3H) 4.75 (s, 1H)

(Experimental) (m, 3H)

Table 2: 13C NMR Data (Predicted for Halogenated Phenols, Experimental for 3-Methylphenol)

o (ppm)- &(ppm)- S (ppm)- S (ppm)- & (ppm)-
Compoun ] ] ] ) ] o (ppm) -
d Aromatic Aromatic Aromatic Aromatic Aromatic o
Cc-O0 C-Br C-Cl C-CH3 CH
6-Bromo-2-
chloro-3-
~150 ~115 ~125 ~138 ~130, ~128 ~16
methylphe
nol
2-Chloro-3-
~130,
methylphe ~152 - ~123 ~139 ~15
~125, ~118
nol
4-Bromo-2-
chloro-3-
~151 ~118 ~127 ~135 ~133,~129 ~17
methylphe
nol
3-
Methyliph 1293,
e e
P 121.5,
nol 155.0 - - 139.5 215
116.1,
(Experimen
112.3
tal)
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Table 3: Key IR Absorption Frequencies (cm-1) (Predicted for Halogenated Phenols,

Experimental for 3-Methylphenol)

C-H c=C
Compoun O-H Stretch Stretch Cc-0 C-Cl C-Br
d Stretch (Aromatic (Aromatic Stretch Stretch Stretch
) )
6-Bromo-2-
~3550-
chloro-3- ~3100- ~1600,
3200 ~1230 ~800-600 ~600-500
methylphe 3000 ~1470
(broad)
nol
2-Chloro-3-  ~3550-
~3100- ~1610,
methylphe 3200 ~1220 ~800-600 -
3000 ~1480
nol (broad)
4-Bromo-2-
~3550-
chloro-3- ~3100- ~1590,
3200 ~1240 ~800-600 ~600-500
methylphe 3000 ~1460
(broad)
nol
3-
Methylphe
yp 3339 1618,
nol 3042 1238 - -
_ (broad) 1591, 1494
(Experimen
tal)

Table 4: Mass Spectrometry Data (m/z) (Predicted for Halogenated Phenols, Experimental for
3-Methylphenol)
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Compound Molecular lon [M]+e Key Fragment lons
6-Bromo-2-chloro-3- 220, 222, 224 (isotopic [M-CHS3]+, [M-CI]+, [M-Br]+,
methylphenol pattern) [M-CO]+e
2-Chloro-3-methylphenol 142, 144 (isotopic pattern) [M-CH3]+, [M-CI]+, [M-CO]+e
4-Bromo-2-chloro-3- 220, 222, 224 (isotopic [M-CHS]+, [M-CI]+, [M-Br]+,
methylphenol pattern) [M-CO]+e

107 [M-H]+, 90 [M-H20]+e, 79,

3-Methylphenol (Experimental) 108 77

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These
represent standard operating procedures for the analysis of phenolic compounds.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the
absorption of infrared radiation.

Methodology:

Sample Preparation: For solid samples, the KBr (potassium bromide) pellet method is
commonly employed. A small amount of the sample (1-2 mg) is ground with approximately
200 mg of dry KBr powder in an agate mortar. The mixture is then pressed into a thin,
transparent pellet using a hydraulic press.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the KBr pellet holder (or an empty KBr pellet) is
recorded. The sample pellet is then placed in the holder, and the sample spectrum is
acquired. The spectrum is typically recorded in the range of 4000-400 cm-1.

Data Analysis: The resulting spectrum (transmittance vs. wavenumber) is analyzed to identify
characteristic absorption bands corresponding to specific functional groups (e.g., O-H, C-H,
C=C, C-0O, C-Cl, C-Br).
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Nuclear Magnetic Resonance (NMR) Spectroscopy (1H
and 13C)

Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:

o Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated
solvent (e.g., CDCI3, DMSO-d6) in an NMR tube. A small amount of a reference standard,
such as tetramethylsilane (TMS), is added to calibrate the chemical shift scale to O ppm.

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
o Data Acquisition:

o For 1H NMR, a standard pulse sequence is used to acquire the proton spectrum. Key
parameters to set include the number of scans, relaxation delay, and acquisition time.

o For 13C NMR, a proton-decoupled pulse sequence is typically used to obtain a spectrum
with singlets for each unique carbon atom.

» Data Analysis:

o 1H NMR: The spectrum is analyzed for chemical shifts (d), integration (relative number of
protons), and spin-spin coupling patterns (multiplicity) to deduce the connectivity of
protons.

o 13C NMR: The spectrum is analyzed for the number of signals (indicating the number of
unique carbon environments) and their chemical shifts to identify the types of carbon
atoms present (e.g., aromatic, aliphatic, carbonyl).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:
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o Sample Introduction: For volatile compounds, Gas Chromatography-Mass Spectrometry
(GC-MS) is a common method. The sample is injected into a gas chromatograph, where it is
vaporized and separated. The separated components then enter the mass spectrometer.

« lonization: Electron lonization (El) is a standard technique for GC-MS. In the ion source,
molecules are bombarded with high-energy electrons (typically 70 eV), causing them to
ionize and fragment.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

o Data Analysis: The mass spectrum is a plot of ion abundance versus m/z. The peak with the
highest m/z often corresponds to the molecular ion [M]+e, providing the molecular weight.
The other peaks represent fragment ions, and their m/z values can be used to deduce the
structure of the molecule. The isotopic distribution, particularly for chlorine and bromine,
provides a characteristic pattern that aids in identification.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic validation and the key
structural features of 6-Bromo-2-chloro-3-methylphenol relevant to its spectroscopic
analysis.
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Spectroscopic Validation Workflow
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Caption: Workflow for the spectroscopic validation of an unknown compound.
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Structure and Key Spectroscopic Features of 6-Bromo-2-chloro-3-methylphenol

Chemical Structure

Expected Spectroscopic Features

1H NMR: IR:

: 13C NMR: MS:
- Two aromatic doublets - Broad O-H stretch (~3400 cm-1) - Characteristic isotopic pattern for Br and Cl
- One methyl singlet

- Aromatic C=C stretches (~1600-1450 cm-1) - Fragments from loss of CH3, Cl. Br
- One hydroxyl singlet - C-Br and C-Cl stretches (fingerprint region) 9 C

- Six distinct aromatic carbons
- One methyl carbon

Click to download full resolution via product page

 To cite this document: BenchChem. [Spectroscopic Validation of 6-Bromo-2-chloro-3-
methylphenol: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b596084+#validation-of-6-bromo-2-chloro-3-
methylphenol-structure-by-spectroscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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